molecular formula C20H22N2O2S B11633248 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one CAS No. 328977-87-3

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11633248
CAS No.: 328977-87-3
M. Wt: 354.5 g/mol
InChI Key: GHCXBLHPXMDHAS-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and a tert-butylphenoxyethylsulfanyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core through the cyclization of anthranilic acid derivatives with appropriate reagents. The tert-butylphenoxyethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the tert-butylphenoxyethylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazolinone core.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: The compound could be explored as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-2-one: A similar compound with a different position of the sulfur atom.

    4-tert-butylphenoxyethylsulfanyl-quinazoline: A compound with a similar structure but lacking the ketone group.

Uniqueness

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the tert-butylphenoxyethylsulfanyl group can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development.

Properties

328977-87-3

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H22N2O2S/c1-20(2,3)14-8-10-15(11-9-14)24-12-13-25-19-21-17-7-5-4-6-16(17)18(23)22-19/h4-11H,12-13H2,1-3H3,(H,21,22,23)

InChI Key

GHCXBLHPXMDHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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